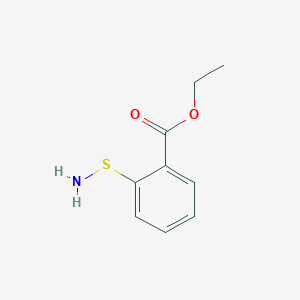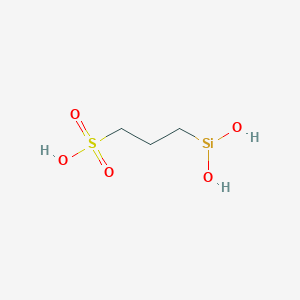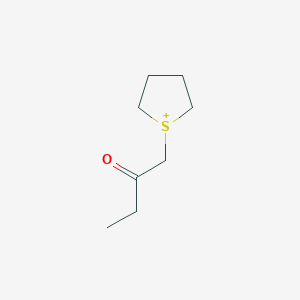![molecular formula C18H38O6 B12577783 3,3'-[Dodecane-1,12-diylbis(oxy)]di(propane-1,2-diol) CAS No. 208828-06-2](/img/structure/B12577783.png)
3,3'-[Dodecane-1,12-diylbis(oxy)]di(propane-1,2-diol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3'-[Dodecano-1,12-diilbis(oxi)]di(propano-1,2-diol) es un compuesto químico caracterizado por su estructura única, que incluye una cadena dodecano con dos grupos oxí y dos grupos propano-1,2-diol
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3,3'-[Dodecano-1,12-diilbis(oxi)]di(propano-1,2-diol) generalmente implica la reacción de dodecanodiol con epiclorohidrina en condiciones básicas. La reacción procede a través de la formación de un intermedio, que luego se hace reaccionar con propano-1,2-diol para producir el producto final. Las condiciones de reacción a menudo incluyen el uso de una base fuerte como el hidróxido de sodio y un solvente como el tetrahidrofurano (THF) para facilitar la reacción.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto se puede escalar optimizando las condiciones de reacción, como la temperatura, la presión y la concentración de los reactivos. Se pueden emplear reactores de flujo continuo para mejorar la eficiencia y el rendimiento del proceso de síntesis. Además, se utilizan técnicas de purificación como la destilación y la recristalización para obtener el compuesto en alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
3,3'-[Dodecano-1,12-diilbis(oxi)]di(propano-1,2-diol) puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los correspondientes aldehídos o ácidos carboxílicos.
Reducción: Las reacciones de reducción pueden convertir el compuesto en alcoholes o alcanos.
Sustitución: Los grupos oxí en el compuesto pueden participar en reacciones de sustitución nucleofílica, lo que lleva a la formación de éteres o ésteres.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO₄) y el trióxido de cromo (CrO₃).
Reducción: Generalmente se utilizan agentes reductores como el hidruro de aluminio y litio (LiAlH₄) y el borohidruro de sodio (NaBH₄).
Sustitución: Los nucleófilos como los alcóxidos o los haluros se pueden utilizar en reacciones de sustitución en condiciones básicas o ácidas.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir aldehídos o ácidos carboxílicos, mientras que la reducción puede producir alcoholes o alcanos. Las reacciones de sustitución pueden resultar en la formación de éteres o ésteres.
Aplicaciones Científicas De Investigación
3,3'-[Dodecano-1,12-diilbis(oxi)]di(propano-1,2-diol) tiene una amplia gama de aplicaciones de investigación científica:
Química: El compuesto se utiliza como bloque de construcción en la síntesis de moléculas complejas y polímeros.
Biología: Se puede emplear en el estudio de vías bioquímicas y como reactivo en reacciones enzimáticas.
Industria: Se utiliza en la producción de tensioactivos, lubricantes y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo por el cual 3,3'-[Dodecano-1,12-diilbis(oxi)]di(propano-1,2-diol) ejerce sus efectos depende de su aplicación específica. En vías bioquímicas, el compuesto puede interactuar con enzimas o receptores, modulando su actividad. En sistemas de administración de fármacos, puede mejorar la solubilidad y la biodisponibilidad de los ingredientes farmacéuticos activos. Los objetivos moleculares y las vías involucradas varían según el contexto de su uso.
Comparación Con Compuestos Similares
Compuestos similares
- 3,3'-[Butano-1,4-diilbis(oxi)]di(propano-1,2-diol)
- 3,3'-[Hexano-1,6-diilbis(oxi)]di(propano-1,2-diol)
- 3,3'-[Octano-1,8-diilbis(oxi)]di(propano-1,2-diol)
Singularidad
3,3'-[Dodecano-1,12-diilbis(oxi)]di(propano-1,2-diol) es único debido a su cadena dodecano más larga, que imparte propiedades físicas y químicas distintas. Esta longitud de cadena más larga puede influir en la solubilidad, el punto de fusión y la reactividad del compuesto, lo que lo hace adecuado para aplicaciones específicas donde los análogos de cadena más corta pueden no ser efectivos.
Propiedades
Número CAS |
208828-06-2 |
|---|---|
Fórmula molecular |
C18H38O6 |
Peso molecular |
350.5 g/mol |
Nombre IUPAC |
3-[12-(2,3-dihydroxypropoxy)dodecoxy]propane-1,2-diol |
InChI |
InChI=1S/C18H38O6/c19-13-17(21)15-23-11-9-7-5-3-1-2-4-6-8-10-12-24-16-18(22)14-20/h17-22H,1-16H2 |
Clave InChI |
JFWVRYGTNZCFAQ-UHFFFAOYSA-N |
SMILES canónico |
C(CCCCCCOCC(CO)O)CCCCCOCC(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 2-[(diphenylmethylidene)amino]-4-ethoxypent-4-enoate](/img/structure/B12577712.png)
![4-Methyl-N-[[4-(2-cyanophenyl)piperazino]methyl]benzamide](/img/structure/B12577717.png)




![3-Oxa-7-thiatetracyclo[3.3.1.0~2,4~.0~6,8~]nonane](/img/structure/B12577765.png)
![Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(3-methoxyphenyl)-](/img/structure/B12577766.png)
![3,3-Bis(4-methoxyphenyl)-3H-naphtho[2,1-b]pyran-6-ol](/img/structure/B12577774.png)

![6-bromo-2-propoxy-3-propylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12577794.png)

